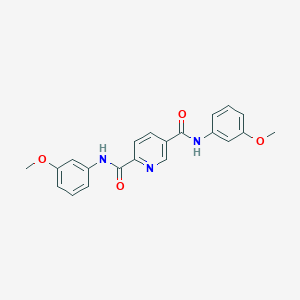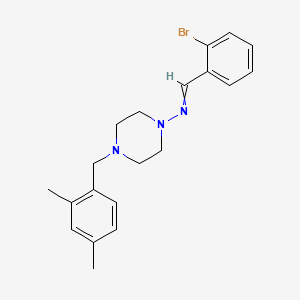
4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine include the reduction of inflammation, oxidative stress, and cancer cell proliferation. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various cell types. It also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it inhibits the proliferation of various cancer cell lines such as breast cancer and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. It also has low toxicity and can be easily synthesized and purified. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
The future directions for the research on 4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine include the development of new derivatives with improved potency and selectivity towards specific targets. It also includes the investigation of its potential applications in other fields such as neurology and immunology. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, 4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a promising compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
4-(2,4-dimethylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-17-6-7-20(18(2)12-17)16-25-8-10-26(11-9-25)24-15-19-13-21(27-3)23(29-5)22(14-19)28-4/h6-7,12-15H,8-11,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDNGGXUGFLNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-(3,4,5-trimethoxyphenyl)methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1-naphthyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740330.png)

![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3740345.png)
![N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740349.png)
![1-(4-chlorophenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740350.png)
![1-{9-[2-(4-morpholinyl)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B3740371.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3740378.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B3740385.png)
![(2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3740389.png)


![4-bromo-N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3740415.png)
![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B3740429.png)